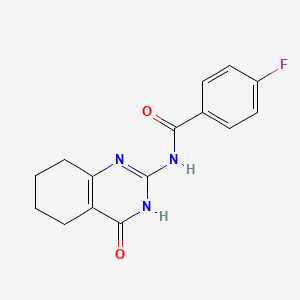

4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIMXOHDYFYGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling with Benzenecarboxamide: The final step involves coupling the fluorinated quinazolinone with benzenecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced alcohol derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Overview

4-Fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a synthetic compound with a complex molecular structure denoted by the formula C15H14FN3O2 and a molecular weight of 287.29 g/mol. This compound has garnered attention in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research has shown that derivatives of quinazoline can selectively target cancer cells while sparing normal cells, offering a promising avenue for cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary data suggest that it demonstrates inhibitory effects on gram-positive bacteria, making it a candidate for further development into antibacterial agents.

Neuroprotective Effects

Studies exploring neuroprotective agents have identified compounds with similar structures as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses positions them as valuable candidates in neuropharmacology.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property could be exploited in drug design to develop inhibitors targeting metabolic disorders.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing the therapeutic potential of these compounds.

Case Study 2: Antimicrobial Activity

A research article in Antibiotics evaluated the antimicrobial activity of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with fluorine substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts.

Case Study 3: Neuroprotection

In a study published in Neuropharmacology, scientists investigated the neuroprotective effects of quinazoline derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Modified Aromatic Substituents

- Methoxy groups may improve solubility but reduce metabolic stability due to oxidative demethylation pathways .

Analogues with Heterocyclic Modifications

| Compound Name | Core Structure | Substituent | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|---|

| N-(4-oxo-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide | Hexahydroquinazolinone | Thiophene-2-carboxamide | Thiophene (aromatic sulfur) vs. benzene; altered π-π interactions | Enhanced antibacterial activity | |

| N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-dihydrotriazoloquinazoline-8-carboxamide | Triazoloquinazoline | 4-Fluorophenyl, chlorobenzyl | Triazole ring introduces additional hydrogen-bonding sites | Anticancer activity (TLR4 inhibition) |

- Key Insight : Thiophene-containing analogs exhibit improved antibacterial activity, likely due to sulfur’s polarizability and interactions with bacterial enzymes. Triazoloquinazoline derivatives, such as those in , show enhanced selectivity for inflammatory targets like TLR4 .

Analogues with Aliphatic Chains

- Key Insight : Aliphatic substituents reduce aromatic interactions, leading to lower binding affinity but improved solubility. The target compound’s benzamide group balances lipophilicity and target engagement .

Halogenated Analogues

| Compound Name | Core Structure | Substituent | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|---|

| N-(2-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | Tetrahydroquinazoline | 2-Chloro-4-fluorophenyl | Chloro and fluoro substituents; non-saturated core | Anti-inflammatory (TLR4 modulation) | |

| N-[7-(4-chlorophenyl)-5-oxo-tetrahydroquinazolin-2-yl]-4-fluorobenzamide | Tetrahydroquinazoline | 4-Chlorophenyl, 4-fluorobenzamide | Dual halogenation; planar structure | Enhanced kinase inhibition |

- Key Insight: Dual halogenation (e.g., chloro + fluoro) in improves target selectivity and potency compared to mono-halogenated compounds. The hexahydroquinazolinone core in the target compound may offer better conformational stability than tetrahydroquinazolines .

Data Tables

Table 1: Physicochemical Properties

*Calculated using PubChem data .

Biological Activity

4-Fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS Number: 338401-47-1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the quinazoline class and is characterized by a complex molecular structure with a molecular formula of and a molecular weight of 287.29 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN3O2 |

| Molecular Weight | 287.29 g/mol |

| CAS Number | 338401-47-1 |

| Synonyms | 4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide |

Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways. It shows promise in preclinical models for various cancers.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains and fungi, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research has shown that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of quinazoline compounds exhibit significant antitumor activity. In vitro assays indicated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. Results showed that it had effective inhibitory concentrations against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of quinazoline derivatives highlighted the ability of this compound to reduce levels of TNF-alpha and IL-6 in macrophage models. This suggests a potential therapeutic role in inflammatory diseases such as rheumatoid arthritis .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing 4-fluoro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, and what analytical techniques are critical for verifying its purity and structural integrity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of 4-fluorobenzoic acid derivatives with hexahydroquinazolinone precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.

- Cyclization : Optimize temperature and solvent polarity (e.g., DMF or THF) to stabilize intermediates.

Analytical validation : - HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment.

- NMR spectroscopy : Confirm structural integrity via H/C NMR, focusing on fluorine coupling patterns and quinazolinone ring protons .

Advanced: How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To resolve:

- Pharmacokinetic profiling : Conduct ADME assays (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities.

- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance bioavailability.

- Dose-response recalibration : Perform in vivo efficacy studies with staggered dosing regimens to align with in vitro IC values .

Basic: What spectroscopic and chromatographic methods are most effective in characterizing this compound’s stability under varying conditions?

Methodological Answer:

- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with monitoring via:

- HPLC-DAD : Track degradation products using gradient elution (acetonitrile/water + 0.1% TFA).

- FT-IR : Identify hydrolytic or oxidative degradation by shifts in carbonyl (C=O, ~1700 cm) or amide bands.

- pH-dependent stability : Perform kinetic assays in buffered solutions (pH 1–9) to assess hydrolytic susceptibility .

Advanced: What computational modeling approaches can predict the compound’s behavior in complex reaction systems?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvation effects and conformational stability using force fields (e.g., OPLS-AA) in explicit solvent.

- COMSOL Multiphysics + AI integration : Train neural networks on existing kinetic data to predict reaction pathways and optimize parameters like temperature or catalyst loading.

- Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to map transition states for key synthetic steps .

Basic: How to establish a robust theoretical framework for studying the compound’s pharmacological mechanisms?

Methodological Answer:

- Target identification : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize protein targets.

- Pathway mapping : Link targets to signaling pathways (e.g., MAPK, PI3K-Akt) via KEGG or Reactome databases.

- Hypothesis testing : Design knockout/inhibition assays to validate mechanistic links between target modulation and observed bioactivity .

Advanced: What strategies optimize the compound’s enantiomeric purity during synthesis, considering its chiral centers?

Methodological Answer:

- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance stereoselectivity.

- Crystallization control : Screen solvent systems (e.g., ethanol/water) to favor crystallization of the desired enantiomer .

Basic: What are the key considerations in designing dose-response experiments to assess the compound’s efficacy?

Methodological Answer:

- Range-finding assays : Perform preliminary tests at logarithmic concentrations (1 nM–100 µM) to identify the effective range.

- Statistical rigor : Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC.

- Controls : Include vehicle controls and reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .

Advanced: How to resolve contradictions between predicted molecular interactions (via in silico docking) and empirical binding assay results?

Methodological Answer:

- Docking validation : Re-run simulations with explicit solvent models and flexible receptor side chains.

- Biophysical assays : Use surface plasmon resonance (SPR) or ITC to measure binding kinetics (k/k).

- Structural analysis : Compare docking poses with X-ray crystallography or cryo-EM data of ligand-receptor complexes .

Basic: Which databases and literature sources are prioritized for comprehensive reviews of this compound’s research landscape?

Methodological Answer:

- Primary databases : PubMed, SciFinder, and Reaxys for peer-reviewed studies.

- Structure-based searches : Use PubChem (CID: [insert]) for physicochemical and bioactivity data.

- Bibliometric tools : Employ VOSviewer or CiteSpace to map keyword clusters and identify emerging trends .

Advanced: What methodologies enable real-time monitoring of intermediate formation during the compound’s multi-step synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.